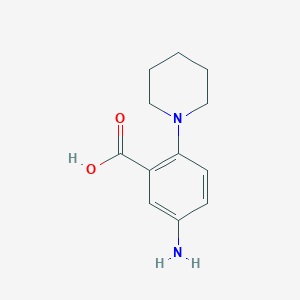
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide involves reactions that yield this compound with high specificity and efficiency. In one study, the ring opening of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2-a]pyrazole-6,7-dicarboxylates with hydrazine hydrate was performed, leading to propanohydrazides in high yields through a stereoselective process (Turk et al., 2002). This method showcases the synthetic versatility and accessibility of pyrazole-derived propanohydrazides.
Molecular Structure Analysis
Studies focusing on the molecular structure of pyrazole derivatives reveal significant insights into their stability, reactivity, and interaction potential. For instance, the crystal and molecular structure analysis of various pyrazole derivatives provides a foundational understanding of their electronic and spatial configuration, influencing their chemical behavior (Karrouchi et al., 2020). Such analyses are crucial for predicting reactivity and designing further chemical modifications.
Chemical Reactions and Properties
Pyrazole derivatives, including 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide, exhibit a range of chemical reactions, attributable to their unique molecular structure. These compounds are known for their ability to undergo various chemical transformations, including cyclocondensation, alkylation, and reactions with hydrazine hydrate, which are pivotal in synthesizing novel compounds with potential biological activities (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide and similar compounds are characterized by their solubility, melting points, and crystalline structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields. The crystalline structure, in particular, provides insights into the stability and reactivity of these compounds (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as reactivity with other chemical groups, potential for forming bonds, and participation in chemical reactions, are influenced by their molecular structure. Studies have shown that these compounds can engage in a variety of chemical reactions, leading to a wide range of products with potential industrial and pharmaceutical applications. For example, their ability to act as ligands in coordination chemistry opens up possibilities for creating new materials and catalysts (Al-Smaisim, 2012).
Scientific Research Applications
1. Synthesis and Characterization
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide and its derivatives have been synthesized and characterized in various studies. For instance, Turk et al. (2002) conducted a study on the stereoselective ring opening of related compounds, leading to the synthesis of propanohydrazides. Additionally, Karrouchi et al. (2019) synthesized a series of novel 3,5-dimethyl-1H-pyrazole derivatives, including hydrazine, and characterized their antioxidant activities (Turk et al., 2002) (Karrouchi et al., 2019).
2. Corrosion Inhibition
El Arrouji et al. (2020) investigated the use of dimethyl-1H-pyrazole derivatives as corrosion inhibitors for mild steel. Their research demonstrated significant inhibition efficiency, enhancing the protection of steel surfaces (El Arrouji et al., 2020).
3. Biological and Antimicrobial Activity
Research by Al-Smaisim (2012) and others have shown that 3,5-dimethyl-1H-pyrazole derivatives exhibit notable biological activities, including antibacterial properties. This makes them of interest in the field of pharmaceutical research (Al-Smaisim, 2012).
4. Coordination Chemistry
Studies on palladium(II) complexes with new hybrid pyrazole ligands by Guerrero et al. (2008) highlight the utility of these compounds in coordination chemistry. Their research contributes to the understanding of complex formation and stability (Guerrero et al., 2008).
5. Anticancer Research
Metwally et al. (2016) conducted research on new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, highlighting their potential anticancer activity. This study is part of the growing research into the use of pyrazole derivatives in cancer treatment (Metwally et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5-7(6(2)12-11-5)3-4-8(13)10-9/h3-4,9H2,1-2H3,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQIROUFTRKVPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357573 |
Source


|
| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |
CAS RN |
634884-72-3 |
Source


|
| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

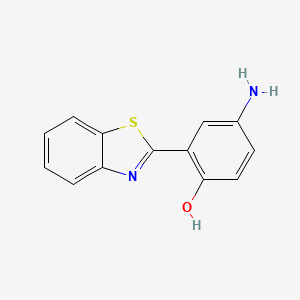
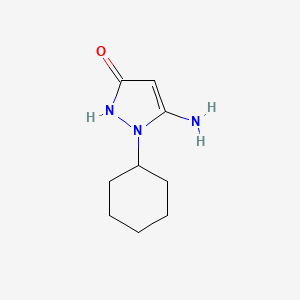
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)
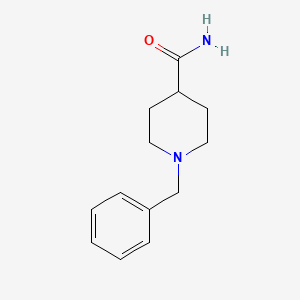
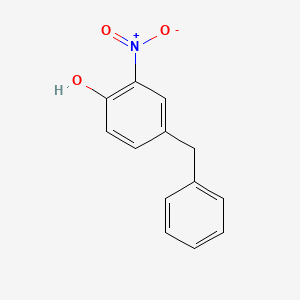
![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)
![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)
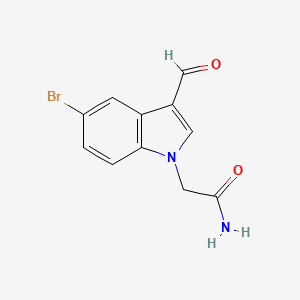
![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

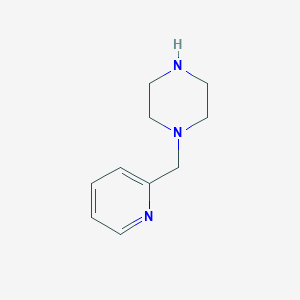
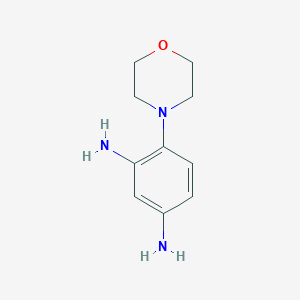
![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)
